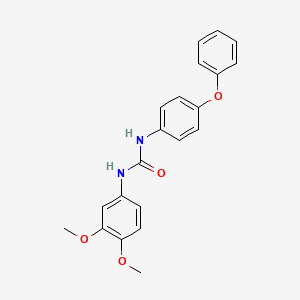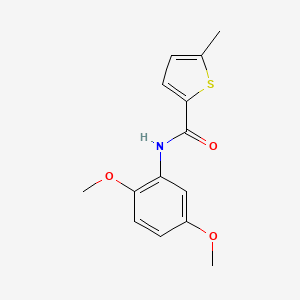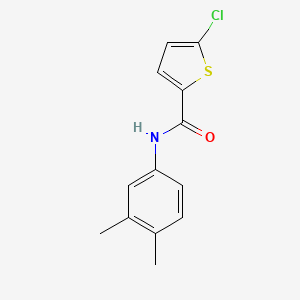
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as DMPX, is a chemical compound with potential applications in scientific research. It is a selective antagonist of the A2A adenosine receptor, a G protein-coupled receptor that is involved in various physiological processes.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been used in various scientific research applications, including studies on the A2A adenosine receptor and its role in neurological and cardiovascular diseases. It has also been used to investigate the effects of adenosine signaling on the immune system and cancer cells. N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential as a tool for the development of new drugs targeting the A2A adenosine receptor.
Mécanisme D'action
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the A2A adenosine receptor, which is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. The A2A adenosine receptor is expressed in various tissues, including the brain, heart, and immune system. Activation of the A2A adenosine receptor has been shown to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to block the effects of adenosine on the A2A adenosine receptor, resulting in a decrease in cAMP production and inhibition of downstream signaling pathways. This can lead to various biochemical and physiological effects, including reduced inflammation, improved cardiovascular function, and altered neurotransmitter release. N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-tumor properties in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high selectivity for the A2A adenosine receptor and its ability to block the effects of adenosine without affecting other signaling pathways. However, N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide and its applications. These include the development of more potent and selective A2A adenosine receptor antagonists, the investigation of the effects of adenosine signaling on immune cells and cancer cells, and the exploration of the potential therapeutic applications of A2A adenosine receptor antagonists in various diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-5-4-12(15-16)13(17)14-9-6-10(18-2)8-11(7-9)19-3/h4-8H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOIWPPBZBVKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}morpholine](/img/structure/B3482485.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3482488.png)

![2-hydroxy-4-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3482493.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)

![isopropyl 5-(aminocarbonyl)-2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3482524.png)



